molecular formula C12H17NO B13047569 N-Benzyl-1-(oxetan-3-YL)ethan-1-amine

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine

Cat. No.: B13047569
M. Wt: 191.27 g/mol
InChI Key: BFFKCSFYUOMVRZ-UHFFFAOYSA-N
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Description

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine is a chemical compound with the molecular formula C12H17NO It features a benzyl group attached to an ethanamine backbone, which is further substituted with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors to form the oxetane ring, followed by nucleophilic substitution reactions to introduce the benzyl and ethanamine groups .

Industrial Production Methods

Industrial production methods for N-Benzyl-1-(oxetan-3-YL)ethan-1-amine are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzyl or ethanamine moieties.

Scientific Research Applications

N-Benzyl-1-(oxetan-3-YL)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(oxetan-3-YL)ethan-1-amine is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The oxetane ring is known to influence the compound’s physicochemical properties, potentially enhancing its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the benzyl group, ethanamine backbone, and oxetane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-benzyl-1-(oxetan-3-yl)ethanamine

InChI

InChI=1S/C12H17NO/c1-10(12-8-14-9-12)13-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

BFFKCSFYUOMVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1COC1)NCC2=CC=CC=C2

Origin of Product

United States

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